molecular formula C14H14N2O2 B499568 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-36-4

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B499568
CAS No.: 878714-36-4
M. Wt: 242.27g/mol
InChI Key: RYCJYLUYCRYJQF-UHFFFAOYSA-N
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Description

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H12N2O2 This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a pyridin-4-ylmethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 4-pyridinemethanamine.

    Condensation Reaction: The 4-pyridinemethanamine is reacted with 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated reactors, in-line purification systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
  • 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCJYLUYCRYJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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